4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are characterized by a bicyclic structure formed by the fusion of a pyridine ring and a pyrimidine ring. The structure of this compound is particularly interesting due to its resemblance to nitrogen bases found in DNA and RNA, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino group at position 4 can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrazolo[4,3-d]pyrimidin-7-one: A related compound with potent cyclin-dependent kinase inhibitory activity.
Pyrido[2,3-d]pyrimidin-4-one: Known for its antibacterial and antifungal activities.
Uniqueness
4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which provides selective inhibition of certain enzymes, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-amino-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6N4O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h1-3H,(H3,8,9,10,11,12) |
InChI Key |
GQQVNEWQOBVZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NC=NC(=C21)N |
Origin of Product |
United States |
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